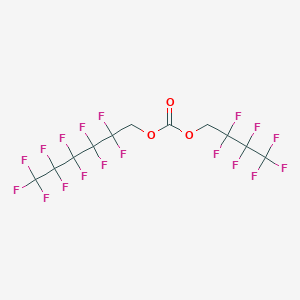
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H-perfluorohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H-perfluorohexyl carbonate: is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutyl alcohol with 1H,1H-perfluorohexyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. Purification of the final product is achieved through distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The carbonate group can be hydrolyzed in the presence of water or aqueous acids/bases to form the corresponding alcohols and carbon dioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Major Products Formed:
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 1H,1H-perfluorohexanol.
Reduction: 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 1H,1H-perfluorohexanol.
Scientific Research Applications
Chemistry:
Surface Coatings: Due to its low surface energy, it is used in the formulation of non-stick and anti-fouling coatings.
Polymer Chemistry: It is incorporated into polymers to enhance their chemical resistance and thermal stability.
Biology and Medicine:
Biomedical Devices: Its biocompatibility and chemical resistance make it suitable for use in medical devices and implants.
Drug Delivery: It is explored as a component in drug delivery systems due to its ability to form stable emulsions and nanoparticles.
Industry:
Electronics: Used in the production of electronic components that require high thermal stability and chemical resistance.
Aerospace: Applied in the manufacture of materials that need to withstand extreme conditions.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H-perfluorohexyl carbonate exerts its effects is primarily through its chemical structure. The multiple fluorine atoms create a highly electronegative environment, which stabilizes the compound and makes it resistant to chemical reactions. This stability is crucial in applications where the material is exposed to harsh conditions. The carbonate group can undergo hydrolysis, releasing carbon dioxide and alcohols, which can further participate in various chemical processes.
Comparison with Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 1H,1H,2H,2H-Perfluorodecyl acrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Comparison:
- Thermal Stability: 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H-perfluorohexyl carbonate exhibits higher thermal stability compared to similar compounds due to the presence of the carbonate group.
- Chemical Resistance: The high fluorine content provides superior chemical resistance, making it more suitable for applications in harsh environments.
- Surface Properties: It has lower surface energy, which is advantageous in applications requiring non-stick or anti-fouling properties.
This compound’s unique combination of properties makes it a valuable material in various scientific and industrial fields
Properties
Molecular Formula |
C11H4F18O3 |
|---|---|
Molecular Weight |
526.12 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C11H4F18O3/c12-4(13,6(16,17)8(20,21)9(22,23)11(27,28)29)1-31-3(30)32-2-5(14,15)7(18,19)10(24,25)26/h1-2H2 |
InChI Key |
UBJHPYKITKQGEW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















